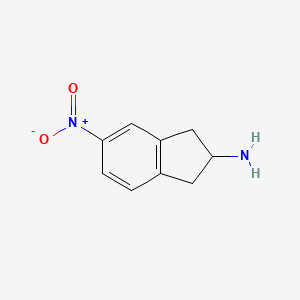

5-nitro-2,3-dihydro-1H-inden-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRSLNMEVGJERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460612 | |

| Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212845-77-7 | |

| Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 2,3 Dihydro 1h Inden 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon atom environments within the molecule, allowing for complete structural assignment. The molecule's structure, consisting of a nitrated benzene (B151609) ring fused to a five-membered ring containing an amine group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H-NMR and ¹³C-NMR Characterization

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic region typically displays three protons on the nitro-substituted benzene ring. The proton at position 4, being adjacent to the nitro group, is expected to appear as a singlet or a narrow doublet. The protons at positions 6 and 7 will show characteristic ortho-coupling. The aliphatic portion of the molecule contains a methine proton at position 2 (CH-NH₂) and two sets of diastereotopic methylene (B1212753) protons at positions 1 and 3 (CH₂). These methylene protons will each appear as two distinct signals, often as doublets of doublets, due to both geminal and vicinal coupling with the proton at C2. The amine (NH₂) protons may appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons. Carbons C5 (bearing the nitro group) and C3a/C7a (the bridgehead carbons) are expected to be shifted downfield. The aliphatic carbons (C1, C2, and C3) will resonate in the upfield region of the spectrum.

Predicted NMR Data Tables

Below are the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | d | ~2 |

| H-6 | 7.9 - 8.1 | dd | ~8, ~2 |

| H-7 | 7.3 - 7.5 | d | ~8 |

| H-2 | 3.6 - 3.8 | m | - |

| H-1a / H-3a | 3.2 - 3.4 | dd | ~16, ~7 |

| H-1b / H-3b | 2.8 - 3.0 | dd | ~16, ~6 |

| NH₂ | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C-NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~147 |

| C-7a | ~146 |

| C-3a | ~141 |

| C-6 | ~128 |

| C-4 | ~123 |

| C-7 | ~122 |

| C-2 | ~55 |

| C-1 / C-3 | ~40 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. nist.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) couplings within the molecule. nist.gov Key expected correlations include:

Cross-peaks between the aromatic protons H-6 and H-7, confirming their ortho relationship.

Correlations between the aliphatic methine proton H-2 and the four methylene protons at H-1a, H-1b, H-3a, and H-3b.

Correlations between the geminal protons H-1a and H-1b, and between H-3a and H-3b.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.7 ppm (H-2) will show a cross-peak with the carbon signal at ~55 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Important HMBC correlations would include:

Correlations from the methylene protons (H-1, H-3) to the aromatic quaternary carbons (C-3a, C-7a).

Correlations from the aromatic protons (H-4, H-6, H-7) to neighboring carbons, confirming the substitution pattern on the benzene ring. For instance, H-4 would show a correlation to C-5 and C-3a.

Application of Chiral Solvating Agents (CSAs) in Enantiomeric Discrimination by NMR

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. Chiral Solvating Agents (CSAs) are chiral compounds that can be added to the NMR sample to induce a diastereomeric interaction with the enantiomers of the analyte. beilstein-journals.org This interaction creates slightly different magnetic environments for the corresponding nuclei in each enantiomer, leading to the separation of their signals in the NMR spectrum. synquestlabs.comwikidata.org

The use of CSAs is a non-covalent method, meaning the analyte does not need to be chemically modified. beilstein-journals.org The amine group in this compound can form hydrogen bonds and other non-covalent interactions with a suitable CSA, such as a chiral acid or alcohol. This results in the formation of transient diastereomeric complexes in solution, allowing for the potential differentiation and quantification of the enantiomers by integrating the separated proton signals. researchgate.netorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be readily protonated at the basic amine group. The resulting spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺.

Given the molecular formula C₉H₁₀N₂O₂, the molecular weight is 178.19 g/mol . chemscene.com Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 179.19.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₉H₁₀N₂O₂), the theoretical exact mass of the neutral molecule is 178.0742 u. The calculated exact mass for the protonated molecular ion [M+H]⁺ (C₉H₁₁N₂O₂⁺) is 179.0815 u. Observing a peak at this precise m/z value in an HRMS analysis would confirm the elemental composition and, in conjunction with NMR data, provide conclusive evidence for the structure. chemscene.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides distinct absorption bands that confirm its key structural features: a primary amine, a nitro group, and an aromatic ring integrated into a dihydroindene framework.

The primary amine (-NH₂) group is characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com The presence of two bands in this region is a definitive indicator of a primary amine. wpmucdn.comspectroscopyonline.com Additionally, a characteristic N-H bending (scissoring) vibration for primary amines typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The nitro (-NO₂) functional group is identified by two strong stretching vibrations. The asymmetric stretch appears in the 1570-1500 cm⁻¹ region, while the symmetric stretch is found between 1380-1300 cm⁻¹. wpmucdn.com These intense absorptions are highly characteristic of nitro compounds.

The molecule's carbon skeleton also produces distinct signals. The C-N stretching vibration for the aliphatic amine portion is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com The aromatic part of the molecule will show C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching peaks of variable intensity in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the dihydroindene ring structure will be observed in the 2960-2850 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Variable |

| Primary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Nitro Group | -NO₂ Asymmetric Stretch | 1570 - 1500 | Strong |

| Nitro Group | -NO₂ Symmetric Stretch | 1380 - 1300 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Aliphatic Group | C-H Stretch | 2960 - 2850 | Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

A standard HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com For instance, a method developed for the related compound 2-amino-5-nitrophenol (B90527) used a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). nih.gov Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic system of the analyte provides strong chromophores, allowing for sensitive detection at specific wavelengths. In some cases, derivatization with reagents like salicylaldehyde (B1680747) can be used to enhance the UV absorbance of primary amines for quantification. chromatographyonline.com

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength corresponding to maximum absorbance |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and reduced solvent consumption, making it a highly efficient technique for purity and isomeric analysis. waters.com

A UPLC method for this compound would be analogous to an HPLC method but adapted for the higher pressures and faster flow rates of the UPLC system. The same C18 stationary phase chemistry is often used, but in a column with smaller dimensions and particle size. The faster analysis time, often under 10 minutes, is particularly advantageous for high-throughput screening of synthesis products. waters.com The principles of mobile phase selection and UV detection remain the same as in HPLC. The enhanced resolution of UPLC is especially beneficial for separating closely related impurities or isomers.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Rapid Gradient Elution |

| Flow Rate | 0.4 - 0.8 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) |

| Injection Volume | 1 - 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) and may have limited volatility. Therefore, analysis of this compound by GC-MS often requires a derivatization step.

Derivatization with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), is a common strategy. researchgate.net This process replaces the active hydrogens on the amine group with a less polar, more volatile group, improving the compound's behavior in the GC column. The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for structural confirmation and quantification. This technique is highly sensitive and specific, making it suitable for trace-level analysis and impurity identification. researchgate.net

| Parameter | Typical Condition |

| Derivatization Reagent | Pentafluoropropionic Anhydride (PFPA) or similar |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 70 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

Computational Chemistry and Molecular Modeling of 5 Nitro 2,3 Dihydro 1h Inden 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a wide array of chemical properties, from molecular geometry to reactivity, without the need for initial synthesis and laboratory analysis.

Prediction of Optimal Reaction Pathways

For 5-nitro-2,3-dihydro-1H-inden-2-amine, DFT calculations could be employed to predict the most likely pathways for its synthesis or degradation. By mapping the potential energy surface of a proposed reaction, researchers can identify transition states and calculate activation energies. This allows for the theoretical screening of different reagents and conditions to find the most efficient and selective synthetic routes. For instance, the reactivity of the amine and nitro groups on the indenyl scaffold could be compared to predict sites of electrophilic or nucleophilic attack, guiding the design of derivatization strategies. However, no specific studies detailing these predictions for this compound are currently available in published literature.

Analysis of Electron Density and Molecular Orbitals

Analysis of the electron density distribution in this compound would reveal critical insights into its chemical behavior. The electron-withdrawing nature of the nitro group and the electron-donating potential of the amine group would significantly influence the electronic landscape of the entire molecule. DFT can generate electrostatic potential maps, highlighting electron-rich and electron-poor regions susceptible to interaction.

Furthermore, examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and localization of these frontier orbitals are key to understanding the molecule's reactivity, spectroscopic properties, and electronic transitions. For example, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. While DFT is the standard method for such analyses, specific HOMO-LUMO data for this compound has not been reported.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a small molecule might interact with a biological target.

Binding Affinity Predictions with Protein Receptors

If this compound were to be investigated for therapeutic potential, molecular docking would be a primary step. The compound would be virtually screened against the binding sites of various protein targets. The simulation calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. Without specific docking studies having been performed, it is not possible to provide a table of binding affinities for this compound with any protein receptors.

Identification of Key Interacting Residues

Beyond just a score, docking simulations provide a 3D model of the ligand-receptor complex. This allows for the detailed identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, one could hypothesize that the amine group might act as a hydrogen bond donor, while the nitro group could act as a hydrogen bond acceptor, potentially forming key interactions with receptor residues. However, in the absence of actual docking studies, any list of interacting residues would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, etc.), QSAR can predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity would be required. Molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, polar surface area, and various electronic and steric parameters, would be calculated. Statistical methods would then be used to build a regression model linking these descriptors to the activity.

Currently, there are no published QSAR studies that include this compound or a series of its close analogues. Therefore, no QSAR models, data tables of molecular descriptors, or predictive equations can be presented for this specific compound.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. youtube.com QSAR models establish a mathematical correlation between the structural features of a group of compounds and their biological activity. youtube.com For a molecule like this compound, developing such a model would involve synthesizing a series of related analogues with variations in substitution patterns and evaluating their biological effects on a specific target.

The biological activity of nitroaromatic compounds is often linked to their toxicological profiles, such as mutagenicity or cytotoxicity, which can be predicted using QSAR. nih.gov Studies have successfully used QSAR to create predictive models for the toxicity of various nitroaromatic compounds by correlating molecular descriptors with experimental data, such as the 50% lethal dose (LD₅₀) in rodents. nih.govnih.gov These models can help in the early identification of potentially harmful substances. nih.gov

Simultaneously, the aminoindane core is a well-known pharmacophore found in compounds that interact with the central nervous system, acting as stimulants by mediating the actions of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). unodc.orgnih.gov The specific biological effects are highly dependent on the nature and position of substituents on the aromatic ring and the amine group. unodc.org

While no specific QSAR models for this compound are currently published, the established methodologies for both nitroaromatics and aminoindanes provide a clear framework. A robust QSAR model for this compound and its derivatives would be crucial for predicting their activity, optimizing their structure to enhance desired effects, and minimizing potential toxicity.

Identification of Structural Descriptors Influencing Activity

The predictive power of a QSAR model is entirely dependent on the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For this compound, key descriptors would be drawn from electronic, hydrophobic, and steric categories.

Systematic reviews of QSAR studies on nitroaromatic compounds have identified several critical descriptors that influence their biological effects. nih.gov Hydrophobicity, often expressed as logP, is a key factor in molecular transport across biological membranes. nih.gov Electronic properties are particularly significant for nitro-compounds; the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is frequently used as an indicator of a compound's ability to accept electrons, a crucial step in the metabolic activation of nitro groups that can lead to toxicity. nih.gov

The presence of the furan (B31954) ring substituted by a nitro group has been identified as essential for the antitubercular activity in nitrofuran derivatives. aimspress.com Similarly, for this compound, the interplay between the amine group and the nitro-substituted benzene (B151609) ring would be critical.

Below is a table of structural descriptors that would be vital for building a predictive model for this compound class.

| Descriptor Class | Descriptor Name | Symbol | Significance in Predicting Activity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Relates to the ease of reduction of the nitro group, a key step in the bioactivation and potential toxicity of nitroaromatics. nih.gov |

| Electronic | Dipole Moment | µ | Influences polar interactions with biological targets and solubility. |

| Hydrophobic | Partition Coefficient | logP | Measures lipophilicity, affecting membrane permeability and distribution within the body. nih.gov |

| Topological | Polar Surface Area | PSA | Estimates the surface area of polar atoms; important for predicting cell permeability. |

| Steric | Molecular Weight | MW | A fundamental descriptor related to the size of the molecule. |

| Structural | Hydrogen Bond Donors | HBD | The number of N-H or O-H bonds; crucial for molecular recognition at a receptor site. |

| Structural | Hydrogen Bond Acceptors | HBA | The number of N or O atoms; crucial for molecular recognition at a receptor site. |

These descriptors form the basis for understanding how the structural features of this compound would influence its interactions with biological systems.

Conformational Analysis and Stereochemical Features

Conformational analysis investigates the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. lumenlearning.com This is critical because a molecule's specific 3D conformation determines its ability to bind to a biological target. The 2-aminoindan (B1194107) structure is a conformationally restricted analogue of amphetamine, where the side chain is locked into a ring. nih.gov

Computational methods, such as the MM2 molecular mechanics, have been used to perform conformational analyses on various 2-aminoindan derivatives. nih.gov These studies reveal that the five-membered cyclopentane (B165970) ring is not planar and typically adopts an "envelope" conformation. A key finding is that the amine substituent at the C2 position can exist in either an axial or an equatorial position relative to the ring, and the preferred conformation can significantly impact biological activity. nih.gov For instance, potent dopamine receptor agonists are predicted to be more stable when the nitrogen atom is in an equatorial conformation. nih.gov

Furthermore, the structure of this compound possesses a stereocenter at the C2 carbon of the indan (B1671822) ring. This gives rise to two non-superimposable mirror images, or enantiomers: (R)-5-nitro-2,3-dihydro-1H-inden-2-amine and (S)-5-nitro-2,3-dihydro-1H-inden-2-amine. It is well-established in pharmacology that different enantiomers can have distinct biological activities and potencies. Theoretical calculations on related aminoindan derivatives have shown that specific stereoisomers (e.g., the RR isomers in N-aralkyl-2-aminoindans) possess the optimal geometry to interact with dopaminergic receptors. colab.ws Therefore, any computational study of this compound must analyze the enantiomers separately to predict their individual interaction profiles with biological targets.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Before a compound can be considered for further development, its ADMET profile must be assessed. cambridge.org In silico tools offer a rapid and cost-effective way to predict these properties based on molecular structure. nih.govpharmaron.com These platforms use large datasets of known compounds to build machine learning models that can forecast the likely ADMET characteristics of a new molecule. pharmaron.com

For this compound, a predictive ADMET analysis would be critical. The presence of the nitroaromatic moiety is a structural alert, as these groups can be metabolically reduced to form reactive intermediates that may cause mutagenicity or other forms of toxicity. nih.gov In silico models are often trained to recognize such flags.

The table below presents a predicted ADMET profile for this compound, generated based on the established properties of both aminoindanes and nitroaromatic compounds.

| Parameter | Predicted Property | Significance |

| Absorption | Good Human Intestinal Absorption (HIA) | The compound is likely to be well-absorbed when taken orally, a common feature for small molecules designed for CNS activity. |

| Distribution | Likely to cross the Blood-Brain Barrier (BBB) | The aminoindane scaffold is common in CNS-active compounds, suggesting it has the physicochemical properties to enter the brain. |

| Metabolism | Potential substrate for CYP450 enzymes | The compound will likely be metabolized in the liver. The nitro group may undergo reduction, a key metabolic pathway for nitroaromatics. nih.gov |

| Excretion | Predicted to be cleared via renal and metabolic pathways | Metabolites are expected to be eliminated through the kidneys. |

| Toxicity | Potential for Ames Mutagenicity | The nitroaromatic group is a known structural alert that can lead to a positive result in the Ames test, indicating mutagenic potential. nih.govnih.gov |

| Toxicity | Possible hERG Inhibition | Many CNS-active amines show some affinity for the hERG potassium channel, which requires careful evaluation to assess the risk of cardiotoxicity. |

| Toxicity | Potential for Hepatotoxicity | In silico models may predict liver toxicity, partly due to the metabolic activation of the nitro group. nih.gov |

This predictive analysis highlights areas of potential concern, particularly regarding toxicity, that would need to be carefully evaluated with experimental assays. nih.gov

Reactivity and Reaction Mechanisms of 5 Nitro 2,3 Dihydro 1h Inden 2 Amine

Influence of the Nitro Group on Ring Reactivity

The presence of the nitro (-NO₂) group at the C-5 position of the indane core has a profound influence on the reactivity of the fused benzene (B151609) ring. The nitro group is a powerful electron-withdrawing group, exerting its effect through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R). shaalaa.comdoubtnut.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

Resonance Effect (-R): The nitro group can delocalize pi (π) electrons from the benzene ring onto itself, as shown in the resonance structures. This delocalization significantly decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. doubtnut.com

Collectively, these effects deactivate the benzene ring, making it substantially less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. shaalaa.comembibe.comquora.com The decrease in electron density is most pronounced at the positions ortho (C-4, C-6) and para (C-7) to the nitro group. Consequently, if an EAS reaction were to occur, the incoming electrophile would be directed to the meta position (C-7, relative to the fused ring system), which is the least deactivated position. shaalaa.com Quantum chemistry studies have confirmed the electron-withdrawing power of the nitro group, showing that it deactivates the ring and creates a less negative electrostatic potential above and below the ring plane. researchgate.net

| Electronic Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma (σ) bonds due to the high electronegativity of the nitro group. | Decreases overall electron density on the ring. |

| Resonance Effect (-R) | Delocalization of pi (π) electrons from the ring into the nitro group, creating positive charges within the ring. doubtnut.com | Strongly decreases electron density, especially at ortho and para positions. |

Amine-Centered Reactions

The primary amine (-NH₂) on the five-membered ring is a key center of reactivity. Although structurally part of an alicyclic framework, its chemical properties are influenced by the electronic environment of the entire molecule.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group. vaia.com This allows it to participate in a variety of fundamental organic reactions, including:

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. vaia.com

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts upon exhaustive alkylation. vaia.commsu.edu

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

However, the strong electron-withdrawing nature of the nitro group on the aromatic ring can diminish the nucleophilicity of the amine. Although the effect is transmitted through several bonds, this electronic "pull" can slightly reduce the availability of the nitrogen's lone pair. Research on related structures has shown that strongly electron-withdrawing groups on an aromatic framework can lower the nucleophilicity of amines, sometimes inhibiting their participation in certain reactions. nih.gov

| Reaction Type | Reactant | Product Type | General Significance |

|---|---|---|---|

| Acylation | Acyl Halide (R-COCl) | Amide | Formation of stable derivatives, protection of the amine group. vaia.com |

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Introduction of alkyl substituents. msu.edu |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for further synthesis, such as reductive amination. |

| Reaction with Isocyanates | R-N=C=O | Urea Derivative | Synthesis of ureas. britannica.com |

As a primary amine, 5-nitro-2,3-dihydro-1H-inden-2-amine is expected to react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. msu.edulibretexts.org However, the outcome of this reaction differs significantly from that of primary aromatic amines.

The amine in this compound is classified as a primary aliphatic amine because it is attached to an sp³-hybridized carbon atom of the saturated five-membered ring. The reaction proceeds via the formation of an N-nitrosoamine, which then tautomerizes and, upon loss of water, generates a diazonium salt. libretexts.org For primary aliphatic amines, the resulting alkyldiazonium ion is notoriously unstable and rapidly decomposes with the loss of molecular nitrogen (N₂), a highly favorable process that results in the formation of a secondary carbocation at the C-2 position of the indane ring. msu.eduorganic-chemistry.org

This carbocation intermediate can then undergo a variety of subsequent reactions, leading to a mixture of products:

Substitution: Attack by water (the solvent) to yield an alcohol (5-nitro-2,3-dihydro-1H-inden-2-ol).

Elimination: Loss of a proton from an adjacent carbon (C-1 or C-3) to form an alkene (5-nitro-1H-indene).

Rearrangement: The carbocation could potentially undergo hydride or alkyl shifts to form a more stable carbocation, leading to rearranged products, although this is less common in such a constrained ring system.

Therefore, unlike the diazotization of aromatic amines which yields relatively stable arenediazonium salts useful in synthesis (e.g., Sandmeyer reactions), the diazotization of this compound is primarily a decomposition pathway and not a synthetically controlled transformation. organic-chemistry.orglibretexts.org

| Intermediate | Follow-up Reaction | Potential Product Class |

|---|---|---|

| 2-Indanyl Carbocation | Substitution (with H₂O) | Alcohol |

| Elimination (-H⁺) | Alkene | |

| Rearrangement | Rearranged Alcohols/Alkenes |

Cyclization and Condensation Reactions Involving the Indane Core

The bifunctional nature of this compound, possessing both a nucleophilic amine and an activated aromatic system, makes it a potential substrate for cyclization and condensation reactions to form more complex heterocyclic structures.

Intermolecular condensation reactions are plausible. For instance, reaction with 1,2-dicarbonyl compounds could lead to the formation of pyrazine-type fused ring systems. Similarly, a Paal-Knorr type reaction with a 1,4-dicarbonyl compound could, in principle, yield a pyrrole-fused derivative.

Intramolecular cyclization reactions could also be envisioned, particularly if a suitable electrophilic center is introduced elsewhere in the molecule. A more synthetically relevant pathway involves the chemical modification of the existing functional groups. For example, reduction of the nitro group to a second amine function would generate a 2,5-diamino-2,3-dihydro-1H-indane derivative. This diamine would be a versatile precursor for the synthesis of various fused heterocycles through condensation with appropriate reagents.

Cascade Reactions and Multi-component Synthesis Approaches

Cascade reactions, where a sequence of intramolecular transformations occurs in a single operational step, offer an efficient route to complex molecules. For this compound, a potential cascade could be initiated by the reduction of the nitro group. A metal-catalyzed reductive cyclization is a known strategy where a nitro group is reduced to an amine, which then acts as an internal nucleophile to attack another functional group present in the molecule or an intermediate formed in situ. chemrxiv.org

The compound could also serve as a building block in multi-component reactions (MCRs). For example, it could act as the amine component in reactions like the Ugi or Passerini reactions if other functionalities are present. However, as noted previously, the reduced nucleophilicity of the amine due to the nitro group's electron-withdrawing effect might hinder its reactivity in certain demanding MCRs. nih.gov An alternative approach involves leveraging the reactivity of the aromatic ring. While deactivated towards electrophiles, the positions ortho and para to the nitro group are activated towards nucleophilic aromatic substitution (SNAr), especially if a leaving group were present on the ring. This could be the entry point into a cascade sequence.

Medicinal Chemistry and Pharmacological Applications of 5 Nitro 2,3 Dihydro 1h Inden 2 Amine and Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Aminoindanes

The biological activity of aminoindane derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. These modifications can significantly alter the affinity and selectivity of the compounds for various biological targets.

While direct studies on 5-nitro-2,3-dihydro-1H-inden-2-amine are not extensively available in the current body of scientific literature, the impact of a nitro group on the biological activity of a molecule can be inferred from general principles of medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. nih.govnih.gov This can influence the binding affinity of the molecule to its target proteins. The presence of a nitro group can also introduce the potential for the molecule to undergo redox reactions within the body, a property that is sometimes associated with both therapeutic and toxic effects. nih.gov

In the context of aminoindanes, ring substitution has been shown to modulate activity at monoamine transporters. Generally, substitutions on the aromatic ring of 2-aminoindane tend to increase potency at the serotonin (B10506) transporter (SERT) while reducing potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net For instance, the parent compound, 2-aminoindane, is a selective substrate for NET and DAT. nih.govresearchgate.net However, ring-substituted analogues often exhibit a shift towards greater SERT activity. nih.govresearchgate.net Based on these trends, it can be hypothesized that the introduction of a 5-nitro group would likely enhance the compound's interaction with the serotonin transporter.

Table 1: In Vitro Monoamine Transporter Release Activity of Substituted 2-Aminoindane Analogues

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | 8,780 | 5,167 | 438 |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | 4,390 | 457 | 439 |

Data extrapolated from studies on rat brain synaptosomes. The EC50 value represents the concentration required to elicit a half-maximal release of the respective neurotransmitter.

The primary amine at the 2-position of the indane ring is a critical pharmacophore for the biological activity of this class of compounds. Derivatization of this amine group, such as through N-alkylation or the introduction of other functional groups, can have a profound impact on pharmacological properties. For example, in a series of 5,6-dimethoxy-2-aminoindans, substitution at the amine nitrogen was found to be a key determinant of affinity and selectivity for the dopamine D3 receptor. science.gov Specifically, di-N-propyl substitution resulted in selective D3 antagonists, while substitution with N-alkylaryl or N-alkylheteroaryl groups, although yielding potent D3 binding, also increased D2 receptor affinity, thus reducing selectivity. science.gov

The metabolism of 2-aminoindane and its N-methyl derivative has been studied, revealing that the primary amine of 2-aminoindane can undergo acetylation. nih.govresearchgate.net N-methylation, as seen in N-methyl-2-aminoindane (NM-2-AI), leads to different metabolic pathways, including the formation of a hydroxylamine (B1172632). nih.govresearchgate.net These metabolic transformations highlight how modifications to the amine group can influence the pharmacokinetic profile of these compounds. The size and nature of the substituent on the amine can also influence bronchodilatory and analgesic properties, as was explored in early research on aminoindanes. nih.gov

Neurological Disorders Research

The structural similarity of 2-aminoindanes to endogenous monoamine neurotransmitters has made them a focal point for research into treatments for neurological and psychiatric disorders.

Aminoindane derivatives are known to interact with monoamine transporters, acting as reuptake inhibitors and/or releasing agents. nih.govresearchgate.netnih.govresearchgate.net As mentioned previously, substitutions on the aromatic ring play a crucial role in determining the selectivity of these compounds for the different monoamine transporters. The parent compound, 2-aminoindane, primarily acts on the norepinephrine and dopamine transporters. nih.govresearchgate.net In contrast, ring-substituted analogues such as 5-methoxy-2-aminoindane (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindane (MDAI) show increased potency for the serotonin transporter. nih.govresearchgate.net

Given the strong electron-withdrawing nature of the nitro group, it is plausible that this compound would exhibit a preference for the serotonin transporter over the dopamine and norepinephrine transporters, a characteristic shared with other ring-substituted aminoindanes. This would classify it as a potential selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) with a dominant serotonergic profile.

Table 2: Comparative Monoamine Transporter Inhibition of 2-Aminoindane and Analogues

| Compound | NET Inhibition (IC50, nM) | DAT Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |

|---|---|---|---|

| 2-Aminoindane (2-AI) | 46 | 2100 | 3300 |

| 5-Iodo-2-aminoindane (B145790) (5-IAI) | 260 | 3200 | 460 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 130 | 1100 | 230 |

Data from in vitro studies on human embryonic kidney (HEK 293) cells expressing the respective human monoamine transporters. The IC50 value represents the concentration required to inhibit 50% of the transporter activity.

The interaction of nitro-containing compounds with neurotransmitters has been observed in other contexts. For example, some nitroheterocyclic drugs can be reduced by catecholamine neurotransmitters like norepinephrine and dopamine, leading to the generation of nitro radical anions. nih.gov This interaction suggests a potential for complex pharmacological effects beyond simple reuptake inhibition.

Anticancer Activity Investigations

The search for novel anticancer agents has led to the investigation of a wide range of chemical scaffolds, including those containing nitro groups and indane moieties. While there is no direct evidence of the anticancer activity of this compound in the reviewed literature, the general biological activities of related compounds provide a basis for potential investigation.

Nitroaromatic compounds are a component of some established and experimental anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors. mdpi.com The reduction of the nitro group can lead to the formation of cytotoxic reactive species. mdpi.com Furthermore, various derivatives of 1-indanone have been synthesized and shown to possess a broad range of biological activities, including anticancer effects. beilstein-journals.org For instance, certain nitro-substituted thiazolyl hydrazone derivatives and nitroindazole derivatives have demonstrated in vitro anticancer activity against various cancer cell lines. mdpi.comresearchgate.net These findings suggest that the combination of a nitro group and an indane-related scaffold could be a starting point for the design of novel anticancer agents. However, it is important to note that the mutagenic and genotoxic potential of nitroarenes is a significant consideration in their development as therapeutic agents. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. The ability to induce apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Research has shown that various derivatives of the aminoindan scaffold can trigger this cell death pathway.

For instance, certain 4-thiazolidinone derivatives are known to induce apoptosis in a variety of cancer cell lines mdpi.com. Similarly, amino chalcone derivatives have been demonstrated to induce apoptosis in MGC-803 human gastric cancer cells through both extrinsic and intrinsic pathways mdpi.com. In the context of breast cancer, specific compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been identified as potent inducers of apoptosis in MCF-7 cells nih.govresearchgate.net. One such derivative, after acylation, led to a significant reduction in cell viability by 26.86% as determined by flow cytometric analysis nih.govresearchgate.net. These findings highlight the potential of amine-containing heterocyclic compounds to serve as effective pro-apoptotic agents in cancer therapy.

Influence on Caspase Activity

The process of apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes is a central event in the apoptotic signaling cascade. While direct studies on the influence of this compound on caspase activity are not extensively detailed in the available literature, the pro-apoptotic effects observed with structurally related compounds suggest a likely modulation of this pathway. The induction of apoptosis by amino chalcone derivatives in MGC-803 cells was confirmed to proceed via the activation of the caspase cascade, indicating that such scaffolds can indeed influence the activity of these critical enzymes mdpi.com. Further investigation is warranted to elucidate the specific effects of this compound and its direct analogues on the various initiator and effector caspases.

Antiproliferative Effects in Various Cancer Models

The antiproliferative activity of aminoindan and related structures has been evaluated across a spectrum of cancer cell lines. A series of 6-substituted aminoindazole derivatives were tested for their in vitro antiproliferative activity against five different cancer cell lines: HCT116 (colorectal carcinoma), A549 (lung carcinoma), SK-HEP-1 (liver adenocarcinoma), SNU-638 (gastric carcinoma), and MDA-MB-231 (breast adenocarcinoma) nih.gov. One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated particularly potent activity against HCT116 cells with an IC50 value of 0.4 ± 0.3 μM nih.govrsc.org.

Furthermore, some 5-nitroindazole (B105863) derivatives have shown moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines researchgate.net. In the context of breast cancer, rhodamine derivatives, which also feature amino groups, have been investigated for their chemotherapeutic properties against MCF-7 cells nih.gov. The broad-spectrum antiproliferative effects of these amine-containing scaffolds underscore their potential as leads for the development of novel anticancer agents.

Table 1: Antiproliferative Activity of Selected Aminoindazole Derivatives

| Compound | Cell Line | IC50 (μM) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 |

Data sourced from multiple studies on aminoindazole derivatives.

Targeting Protein Tyrosine Kinases (e.g., 2HCK enzyme inhibition)

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer development and progression nih.gov. Consequently, kinase inhibitors have become a major class of targeted cancer therapies nih.gov. The human genome contains over 500 protein kinases, which are broadly classified based on the amino acid they phosphorylate (tyrosine, serine/threonine, or both) nih.gov.

While specific inhibitory activity of this compound against the 2HCK enzyme (a specific protein tyrosine kinase) is not prominently documented, the indazole scaffold, which is structurally related, is present in various anticancer agents that function as receptor tyrosine kinase inhibitors (e.g., EGFR, FGFR, VEGFR) nih.gov. This suggests that the broader class of indane and indazole derivatives has the potential to interact with and inhibit the activity of protein tyrosine kinases, making this an important area for future investigation.

Enzyme Inhibition Studies

Beyond their anticancer properties, aminoindan derivatives and related structures have been explored for their ability to inhibit other key enzymes implicated in human diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (for related indanones)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease mdpi.commdpi.com. A variety of indanone derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

One study reported a series of indanone derivatives with inhibitory potencies (IC50 values) ranging from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BuChE nih.gov. Another series of novel indanone derivatives also showed potent AChE inhibitory activity, with one compound exhibiting an IC50 of 0.0018 μM, which was 14-fold more potent than the standard drug donepezil nih.gov. Furthermore, indanone derivatives bearing carbamate functional groups have been investigated, with some showing high inhibitory effects on both AChE and BuChE, with IC50 values of 1.2 and 0.3 μM, respectively tbzmed.ac.ir.

Table 2: Cholinesterase Inhibition by Selected Indanone Derivatives

| Derivative Type | Target Enzyme | IC50 Range (μM) | Most Potent Compound IC50 (μM) |

| Aminopropoxy benzyl/benzylidene | AChE | 0.12 - 11.92 | 0.12 |

| Aminopropoxy benzyl/benzylidene | BuChE | 0.04 - 24.36 | 0.04 |

| Piperidine-linked | AChE | Not specified | 0.0018 |

| Carbamate-bearing | AChE | Not specified | 1.2 |

| Carbamate-bearing | BuChE | Not specified | 0.3 |

This table synthesizes data from multiple studies on indanone derivatives.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine parkinsons.org.uk. Inhibition of MAO-B is a well-established therapeutic approach for Parkinson's disease parkinsons.org.uknih.govbiopharmanotes.com. The aminoindan scaffold is central to several potent MAO-B inhibitors.

Rasagiline, N-propargyl-1(R)-aminoindan, is a potent and selective irreversible inhibitor of MAO-B nih.govacs.org. Studies on rasagiline and its analogues have demonstrated high specificity for MAO-B, with rasagiline showing a 100-fold higher inhibition potency for MAO-B compared to MAO-A acs.org. A series of new 2,3-dihydro-1H-inden-1-amine derivatives have also been synthesized and evaluated as selective MAO-B inhibitors, with some compounds showing inhibitory activity and selectivity comparable to the established drug selegiline nih.gov. For example, compound L4 from this series exhibited an IC50 value of 0.11 μM for MAO-B nih.gov.

Table 3: MAO-B Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | MAO-B IC50 (μM) |

| L4 | 0.11 |

| L8 | 0.18 |

| L16 | 0.27 |

| L17 | 0.48 |

Data from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors. nih.gov

Retinoic Acid Receptor α (RARα) Agonistic Activity (for related indene derivatives)

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a crucial role in cell differentiation, proliferation, and apoptosis. mdpi.com Specifically, RARα is a significant drug target for cancer therapy, most notably in the treatment of acute promyelocytic leukaemia (APL). mdpi.comsemanticscholar.org The natural ligand, all-trans-retinoic acid (ATRA), is used clinically but has stability issues. mdpi.com This has spurred the development of synthetic RARα agonists with improved pharmacological profiles. mdpi.com

The indene skeleton has been identified as a promising scaffold for the development of novel RARα agonists. mdpi.comingentaconnect.com A series of indene-derived compounds were designed and synthesized, showing moderate RARα binding affinity and potent antiproliferative activity. mdpi.com In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid was highlighted for its significant ability to induce the differentiation of NB4 human promyelocytic leukemia cells, demonstrating 68.88% differentiation at a 5 μM concentration. mdpi.comingentaconnect.com This research establishes that the indene core can be effectively utilized to create new molecules that modulate the activity of RARα, suggesting that derivatives like this compound could be explored for similar applications. mdpi.comingentaconnect.com

Table 2: RARα Agonistic Activity of a Representative Indene Derivative

| Compound | Assay | Result | Concentration |

|---|

This table is interactive. Click on the headers to sort.

Antimicrobial Activities (if applicable to the core scaffold)

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Nitro-containing heterocyclic compounds have a long history as effective antimicrobials. nih.govnih.gov The nitroimidazole scaffold, for example, has yielded several life-saving drugs for treating bacterial and parasitic infections. nih.govnih.gov

The 5-nitro functional group is a key component in many antibacterial agents, particularly those based on furan (B31954), thiophene, and imidazole rings. nih.govmdpi.comresearchgate.net These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives of 5-nitro-2-furaldehyde (B57684) have been shown to be effective against a range of bacteria including Bacillus subtilis, Escherichia coli, Staphylococcus species, and Mycobacterium tuberculosis. nih.govnih.gov Similarly, a 5-nitro-2-thiophenecarbaldehyde derivative showed good antibacterial activity against pan-susceptible S. aureus, with a MIC₅₀ of 0.5 µg/mL and a MIC₉₀ of 1 µg/mL. mdpi.com

A study on 2-amino-5-nitrothiophene derivatives also reported inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net While some derivatives were potent against S. aureus, others showed efficacy against E. coli or both strains, indicating that structural modifications can tune the antibacterial spectrum. researchgate.net These examples underscore the potential of the 5-nitro group, as present in this compound, to confer antibacterial properties to a molecule.

Table 3: Antibacterial Activity of Structurally Related Nitro-Compounds

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 5-Nitro-2-furaldehyde derivatives | B. subtilis, E. coli, Staphylococcus sp. | Active | nih.govnih.gov |

| 5-Nitro-2-thiophenecarbaldehyde derivative | S. aureus | MIC₅₀: 0.5 µg/mL; MIC₉₀: 1 µg/mL | mdpi.com |

| 2-Amino-5-nitrothiophene derivatives | S. aureus, E. coli | Inhibitory effects observed | researchgate.net |

This table is interactive. Click on the headers to sort.

In addition to antibacterial action, certain nitro-aromatic compounds have shown promise as antifungal agents. Studies on 5-nitro-2-furaldehyde derivatives have reported activity against fungal species such as Candida albicans and Trichophyton. nih.govnih.gov More recently, 1-nitro-2-phenylethane, the main component of Aniba canelilla essential oil, demonstrated significant antifungal activity against dermatophytes, including clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes, with inhibitory concentrations below 256 μg/mL. mdpi.com This suggests that the nitro group can be a critical pharmacophore for antifungal activity, indicating a potential avenue of investigation for the this compound scaffold.

In Vitro Pharmacological Evaluations

The in vitro assessment of 2-aminoindane analogues is crucial for delineating their pharmacological activity and mechanism of action at the cellular and molecular levels. These studies typically involve cell-based assays to determine the activity profile and enzyme kinetic studies to elucidate how these compounds interact with their biological targets.

Cell-based Assays for Activity Profiling

Cell-based assays are fundamental in the initial stages of drug discovery to profile the biological activity of novel compounds. For 2-aminoindane analogues, these assays have primarily focused on their interaction with monoamine transporters due to their structural similarity to amphetamines.

Researchers have utilized human embryonic kidney 293 (HEK 293) cells engineered to express specific human monoamine transporters, namely the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT) nih.gov. These cellular models allow for the precise measurement of a compound's ability to inhibit the uptake of their respective neurotransmitters (norepinephrine, dopamine, and serotonin). The inhibitory potency is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to block 50% of the transporter activity.

Furthermore, cell-based assays can also investigate whether a compound acts as a substrate for these transporters, leading to neurotransmitter release through reverse transport. This is often assessed by pre-loading the cells with radiolabeled neurotransmitters and then measuring the amount of radioactivity released into the extracellular medium upon exposure to the test compound.

The general findings from these studies on various 2-aminoindane analogues indicate that they can act as monoamine transporter inhibitors and/or releasers, with varying selectivity for NET, DAT, and SERT. The specific substitution pattern on the indane ring system significantly influences this selectivity and potency. While no specific data for this compound is available, it is plausible that the presence of the nitro group at the 5-position would modulate its interaction with these transporters.

Table 1: Representative Cell-based Assays for Activity Profiling of 2-Aminoindane Analogues

| Assay Type | Cell Line | Target(s) | Measured Parameter(s) | Representative Findings for Analogues |

| Monoamine Transporter Inhibition | HEK 293 | hNET, hDAT, hSERT | IC50 for uptake inhibition | Varying potency and selectivity for NET, DAT, and SERT. |

| Neurotransmitter Release | HEK 293 (pre-loaded with radiolabeled neurotransmitters) | hNET, hDAT, hSERT | Neurotransmitter efflux | Some analogues induce transporter-mediated release of monoamines. |

| In Vitro Metabolism | Pooled Human Liver Microsomes (pHLM) | Cytochrome P450 enzymes | Metabolite identification | N-acetylation and hydroxylation are common metabolic pathways. |

This table is a generalized representation based on studies of 2-aminoindane analogues. Specific values for this compound are not available.

Enzyme Kinetic Studies for Mechanism of Action Elucidation

Enzyme kinetic studies are essential to understand the detailed mechanism by which a compound interacts with its target enzymes. For 2-aminoindane analogues, these studies would typically focus on the enzymes responsible for their metabolism, primarily cytochrome P450 (CYP) isoforms.

In vitro metabolism studies using pooled human liver microsomes (pHLM) or specific recombinant human CYP enzymes can identify the primary metabolic pathways and the specific enzymes involved nih.gov. These studies can determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively.

For the parent compound, 2-aminoindane, in vitro studies have shown that it can undergo N-acetylation nih.gov. While detailed enzyme kinetic data for the metabolism of this compound is not available, it is anticipated that it would also be a substrate for various drug-metabolizing enzymes. The nitro group, in particular, can be subject to reduction by nitroreductases, a metabolic pathway observed for other nitroaromatic compounds.

Understanding the enzyme kinetics of a compound's metabolism is critical for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

Table 2: Potential Enzyme Kinetic Studies for this compound and Analogues

| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Kinetic Parameters | Potential Significance |

| Cytochrome P450 | CYP2D6, CYP3A4, etc. | This compound and analogues | Km, Vmax, Intrinsic Clearance | Elucidation of oxidative metabolic pathways and potential for drug interactions. |

| N-Acetyltransferases | NAT1, NAT2 | 2-Aminoindane and analogues | Km, Vmax | Understanding the role of acetylation in the metabolism and clearance of the compounds. |

| Nitroreductases | - | This compound | - | Investigation of the reductive metabolism of the nitro group, which can lead to the formation of active or toxic metabolites. |

This table represents potential areas of study as specific enzyme kinetic data for this compound are not available in the reviewed literature.

In Vivo Preclinical Studies (Experimental Models and Methodologies)

In vivo preclinical studies in animal models are a critical step in the pharmacological evaluation of a new chemical entity. These studies provide essential information about the compound's effects in a whole organism, including its pharmacokinetics, efficacy, and potential toxicity. For 2-aminoindane analogues, preclinical studies have often been conducted in rodents.

The primary objectives of in vivo studies for compounds like this compound would be to assess their behavioral effects, which are often indicative of their interaction with the central nervous system, and to characterize their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Methodologies for behavioral assessment can include locomotor activity monitoring, tests for anxiety-like behavior (e.g., elevated plus maze), and models of depression (e.g., forced swim test). These studies help to build a comprehensive picture of the compound's psychoactive properties.

Pharmacokinetic studies involve administering the compound to animals (e.g., rats) via different routes (e.g., oral, intravenous) and then collecting biological samples (e.g., blood, brain tissue) at various time points to measure the concentration of the parent compound and its metabolites. This data is used to determine key pharmacokinetic parameters such as bioavailability, half-life, and volume of distribution. For instance, studies on 2-aminoindane in rats have investigated its metabolism and the urinary excretion of its metabolites nih.gov.

Table 3: Representative In Vivo Preclinical Study Models and Methodologies for 2-Aminoindane Analogues

| Study Type | Animal Model | Methodology | Measured Endpoints | Representative Findings for Analogues |

| Behavioral Pharmacology | Rat | Open field test, elevated plus maze, etc. | Locomotor activity, anxiety-like behavior, etc. | Some analogues exhibit stimulant-like or anxiogenic/anxiolytic effects. |

| Pharmacokinetics (ADME) | Rat | Oral or intravenous administration, collection of blood and tissue samples, LC-MS/MS analysis | Bioavailability, half-life, metabolite identification | Identification of major metabolites and characterization of the compound's disposition in the body. |

This table is a generalized representation based on studies of 2-aminoindane analogues. Specific in vivo data for this compound are not available.

Future Research Directions and Challenges in 5 Nitro 2,3 Dihydro 1h Inden 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the study of 5-nitro-2,3-dihydro-1H-inden-2-amine is the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for related aminoindanes often involve multi-step processes that may utilize harsh reagents or produce significant waste. researchgate.netnih.gov Future research should focus on creating novel synthetic pathways that are both high-yielding and sustainable.

Key areas for development include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation could provide a more direct route to functionalized indane cores, reducing the number of synthetic steps.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or biocatalysis, should be prioritized. oiccpress.comeurekalert.org The development of solid-phase synthesis techniques could also facilitate the creation of a library of derivatives for screening.

Stereoselective Synthesis: As the 2-amino position is a chiral center, developing stereoselective syntheses to obtain enantiomerically pure forms of this compound will be crucial for understanding its biological activity and for potential therapeutic applications.

Exploration of New Biological Targets and Therapeutic Applications

The 2-aminoindane framework is a well-established pharmacophore found in a variety of psychoactive substances and pharmaceutical agents. nih.govresearchgate.net The addition of a nitro group, a known pharmacophore in many antimicrobial and anticancer drugs, suggests a broad range of potential biological activities for this compound. acs.orgnih.govnih.gov

Future research should aim to identify and validate novel biological targets. Potential therapeutic areas to explore include:

Anticancer Activity: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs in cancer therapy. acs.orgnih.gov The ability of the nitro group to be reduced in the hypoxic environment of tumors to form cytotoxic species could be a promising avenue for research.

Antimicrobial and Antiparasitic Effects: The nitro group is a key feature in drugs used to treat infections caused by anaerobic bacteria and parasites. researchgate.netnih.govresearchgate.net Derivatives of this compound could be screened against a panel of clinically relevant pathogens.

Neuropharmacology: Given the prevalence of the 2-aminoindane scaffold in centrally acting agents, the nitro-substituted analogue warrants investigation for its effects on neurotransmitter systems and its potential in treating neurological or psychiatric disorders. nih.gov

Advanced Derivatization for Enhanced Potency and Selectivity

Systematic derivatization of the this compound core is essential for optimizing its biological activity. Structure-activity relationship (SAR) studies will be key to understanding how modifications to the molecule affect its potency and selectivity for a given biological target. nih.govnih.gov

Strategies for derivatization could include:

Modification of the Amino Group: Acylation, alkylation, or sulfonylation of the primary amine can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target engagement.

Substitution on the Aromatic Ring: Introducing various substituents on the benzene (B151609) ring, in addition to the nitro group, could modulate the electronic properties of the molecule and provide additional points of interaction with biological targets.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups could help to fine-tune the electronic properties and potentially mitigate any toxicity associated with the nitro moiety. acs.orgnih.gov

| Derivative Class | Potential Modification | Rationale |

| N-Acyl Derivatives | Acetamide, Benzamide | Modulate solubility and cell permeability |

| N-Alkyl Derivatives | Methyl, Ethyl, Propyl | Investigate impact on receptor binding affinity |

| Aromatic Ring Analogs | Introduction of halogens, methoxy (B1213986) groups | Alter electronic properties and metabolic stability |

| Nitro Group Bioisosteres | Sulfonamide, Cyano group | Reduce potential toxicity while maintaining activity |

Investigation of Pharmacokinetic and Pharmacodynamic Profiles

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacodynamic (PD) effects of this compound and its derivatives, is critical for their development as therapeutic agents. nih.govaltasciences.com

Key research questions to address include:

Metabolic Stability: Investigating the metabolic pathways, particularly the reduction of the nitro group by nitroreductases, is crucial as the resulting metabolites may have different biological activities or toxicities. svedbergopen.commdpi.com

Bioavailability and CNS Penetration: For potential neuropharmacological applications, assessing the ability of these compounds to cross the blood-brain barrier is essential.

Dose-Response Relationships: Establishing clear relationships between the dose administered and the observed biological effect will be necessary to determine the therapeutic window. nih.gov

Structural Optimization for Lead Compound Development

Challenges in this area include:

Balancing Potency and Safety: The nitro group, while a potent pharmacophore, can also be a toxicophore. acs.orgnih.govtmu.edu.tw A key challenge will be to design derivatives that maximize therapeutic efficacy while minimizing any associated mutagenicity or genotoxicity.

Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to guide the design of new derivatives and prioritize their synthesis, thus accelerating the lead optimization process. nih.gov

Intellectual Property: As a novel chemical entity, securing intellectual property rights for promising derivatives will be a critical step in their development pathway.

Q & A

Q. How can AI-driven molecular dynamics simulations predict the compound’s behavior in complex reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.